Commercial Availability and Cost-Benefit Analysis of 2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine
From a procurement perspective, 2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine presents a more favorable cost-to-utility ratio compared to a close regioisomer, 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine, which may require a 2-month lead time . While specific biological data are sparse in the public domain for direct potency comparisons, the ready availability of the 2,5-isomer from multiple vendors is a quantifiable advantage for streamlining research workflows .
| Evidence Dimension | Procurement (Price and Availability) |
|---|---|
| Target Compound Data | Price (1g): ~$88 (based on conversion) or $69 ; Availability: In-stock . |
| Comparator Or Baseline | 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 1310680-10-4): Price (1g): ~$116 ; Availability: 8-12 weeks lead time . |
| Quantified Difference | Target compound is approximately 25-40% less expensive and has immediate availability compared to a lead time of 8-12 weeks for the comparator. |
| Conditions | Pricing and availability data aggregated from major chemical suppliers' catalogs as of 2025-2026. |
Why This Matters
The combination of lower cost and immediate availability directly accelerates the design-make-test-analyze (DMTA) cycle in drug discovery and materials science projects, minimizing project downtime.
